N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclopentanamine
Description
N-[(9-Ethyl-9H-carbazol-3-yl)methyl]cyclopentanamine is a carbazole derivative featuring a cyclopentanamine moiety linked via a methylene bridge to the 3-position of a 9-ethyl-9H-carbazole scaffold. Carbazole derivatives are renowned for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties . This compound has been synthesized and cataloged in chemical databases, with CAS No. 352652-37-0, and is available for research purposes .
Properties
IUPAC Name |
N-[(9-ethylcarbazol-3-yl)methyl]cyclopentanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2/c1-2-22-19-10-6-5-9-17(19)18-13-15(11-12-20(18)22)14-21-16-7-3-4-8-16/h5-6,9-13,16,21H,2-4,7-8,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEPWTBDKWKGXPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CNC3CCCC3)C4=CC=CC=C41 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70366029 | |
| Record name | N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclopentanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352652-37-0 | |
| Record name | N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclopentanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclopentanamine typically involves the reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with cyclopentanamine. The reaction is carried out in the presence of a suitable catalyst and solvent under controlled temperature and pressure conditions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclopentanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Scientific Research Applications
N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclopentanamine serves as a building block in synthesizing more complex molecules. The synthesis of this compound typically involves the reaction between 9-ethyl-9H-carbazole-3-carbaldehyde and cyclopentanamine under controlled conditions with suitable solvents and catalysts. Purification of the resulting compound can be achieved through recrystallization or chromatography to ensure high purity for subsequent applications.
For industrial-scale production, similar synthetic methods are utilized but optimized for higher yields and cost-effectiveness, possibly employing techniques like continuous flow reactors to improve efficiency and scalability.
Chemical Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution.
- Oxidation: Potassium permanganate in an acidic medium is commonly used.
- Reduction: Lithium aluminum hydride in an anhydrous ether environment is preferred.
- Substitution: Halogenation using bromine or chlorine with appropriate catalysts can be performed.
Carbazole Derivatives in Anticancer Research
Carbazole derivatives, including this compound, have gained interest as anticancer agents . These compounds can inhibit GTPases like Rac and Cdc42, which are often overactive or overexpressed in signaling pathways in cancer and metastasis . Introducing structural modifications on carbazole by adding various functional groups can further enhance their anticancer properties .
Mechanism of Action
The mechanism of action of N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclopentanamine involves its interaction with specific molecular targets and pathways. For instance, it may interact with cellular receptors or enzymes, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues of Carbazole Derivatives
The following table summarizes key structural analogues and their properties:
Key Observations :
- Substituent Effects : The cyclopentanamine group in the target compound confers moderate lipophilicity compared to methylamine () or phenyl groups (), which may influence pharmacokinetic properties like absorption and metabolism.
- Biological Activity : Carbazole derivatives with heterocyclic moieties (e.g., oxadiazole in ) exhibit broader antimicrobial activity, while Schiff base derivatives () are explored for photodynamic applications.
Key Observations :
- Efficiency : Reductive amination (used for the target compound) offers moderate yields but high purity, while Friedel-Crafts acylation () suffers from lower yields due to side reactions.
- Characterization : X-ray crystallography (e.g., ) remains a gold standard for confirming carbazole derivatives’ structures, complemented by spectroscopic methods.
Antimicrobial Activity
- Target Compound : Preliminary data suggest inhibitory effects on fungal plasma membrane ATPase, akin to other 9-ethylcarbazole derivatives ().
- Comparison with Analogues: Phenoxy Acetamide Derivatives (e.g., 9-(9-ethyl-9H-carbazol-3-yl)-2-(phenoxy)acetamide): Exhibit broader-spectrum antifungal activity due to enhanced membrane interaction . Oxadiazol-2-amines: Demonstrate dual activity against bacteria (Gram-positive) and breast cancer cells (MCF7) via apoptosis induction .
Anticancer Potential
- Structural Influence : The cyclopentanamine group may modulate interactions with cancer cell targets like topoisomerases, though specific data for the target compound are pending.
- Tetrahydrocarbazole Derivatives (e.g., ): Show higher cytotoxicity due to planar tetrahydrocarbazole cores, enabling DNA intercalation.
Physicochemical Properties and Solubility
Key Observations :
- Lipophilicity : The target compound’s logP (3.8) balances membrane permeability and solubility better than highly lipophilic diphenyl derivatives (logP 5.2, ).
- Solubility Limitations : All carbazole derivatives exhibit poor aqueous solubility, necessitating formulation strategies like salt formation (e.g., hydrochloride salt in ).
Biological Activity
N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclopentanamine is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, synthesis, and research findings.
Structural Characteristics
This compound consists of a cyclopentanamine moiety linked to a 9-ethylcarbazole derivative. Its molecular formula is CHN·HBr when in hydrobromide form, indicating the presence of a hydrobromide salt that may influence its solubility and biological interactions. The compound's structure allows for dual reactivity: the amino group can participate in nucleophilic reactions, while the carbazole moiety can undergo electrophilic aromatic substitution, facilitating the synthesis of various derivatives.
Antitumor Activity
Carbazole derivatives, including this compound, are known for their antitumor properties. Research indicates that compounds derived from carbazole can interact with cellular pathways involved in apoptosis and cell division regulation. For instance, related compounds have shown effectiveness against various cancer cell lines by enhancing apoptosis and inhibiting tumor growth through mechanisms involving p53 pathway reactivation .
Antimicrobial Properties
Studies have highlighted the antimicrobial potential of carbazole derivatives. For example, structural analogs have demonstrated significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, with some compounds exhibiting minimum inhibitory concentrations (MIC) in the low micromolar range . The specific interactions of this compound with microbial targets remain an area for further exploration.
Anti-inflammatory Effects
The anti-inflammatory properties of carbazole derivatives are also noteworthy. Compounds similar to this compound have been evaluated for their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways . These findings suggest a therapeutic potential for inflammatory diseases.
The synthesis of this compound typically involves multi-step organic reactions, starting from 9-ethylcarbazole derivatives and cyclopentanamines under controlled conditions. The mechanism of action is believed to involve interaction with specific biological targets such as cellular receptors or enzymes, leading to modulation of various biological processes including potential antimicrobial and anticancer activities.
Research Findings and Case Studies
Recent studies have focused on evaluating the binding affinities of carbazole derivatives against key proteins involved in viral infections, such as SARS-CoV-2. Molecular docking studies have shown strong binding interactions between synthesized carbazole derivatives and viral proteins, indicating their potential as antiviral agents . Table 1 summarizes some key findings from recent research on related compounds.
| Compound Name | Biological Activity | Binding Affinity (Kcal/mol) |
|---|---|---|
| 9-Ethylcarbazole derivative | Antiviral | -8.76 |
| N-(9-Ethylcarbazolyl)-N-methylmethanamine | CNS activity | -8.83 |
| 3-Amino-9-Ethylcarbazole | Antitumor | -8.78 |
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : - and -NMR are used to confirm substitution patterns. The ethyl group at N9 appears as a triplet (~1.3 ppm for CH) and quartet (~3.8 ppm for CH), while cyclopentyl protons resonate as multiplet clusters (1.5–2.1 ppm) .
- X-ray Crystallography : Single-crystal studies resolve steric effects; for example, the dihedral angle between the carbazole and cyclopentyl groups in derivatives ranges from 55–65°, influencing π-π stacking .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H] at m/z 319.21 for the parent compound) .
How can researchers address contradictions in NMR data during structural elucidation of carbazole derivatives?
Advanced Research Focus
Discrepancies often arise from dynamic processes (e.g., rotational barriers in substituents) or solvent effects. Mitigation strategies include:
- Variable-Temperature NMR : Resolves broadening caused by conformational exchange (e.g., cyclopentyl ring puckering) .
- DFT Calculations : Predict chemical shifts and compare with experimental data to validate proposed structures .
- Deuteration Studies : Replace exchangeable protons (e.g., NH) to simplify splitting patterns in crowded regions .
What strategies optimize reaction yields in multi-step syntheses of carbazole-based compounds?
Q. Advanced Research Focus
- Intermediate Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) removes byproducts early, preventing cascade failures .
- Catalyst Screening : Palladium or copper catalysts improve coupling efficiencies (e.g., Buchwald-Hartwig amination for N-alkylation) .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates, while dichloromethane minimizes side reactions in alkylation steps .
What in vitro models are used to evaluate the bioactivity of this compound derivatives?
Q. Advanced Research Focus
- Antimicrobial Assays : Broth microdilution (MIC values against S. aureus and C. albicans) with derivatives showing IC values of 8–25 µg/mL .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) reveal apoptosis induction via ROS modulation, with EC values <10 µM for fluorinated analogs .
- Structure-Activity Relationships (SAR) : Electron-withdrawing groups (e.g., Cl, NO) at the carbazole 6-position enhance bioactivity by 3–5-fold compared to methyl substituents .
How do computational methods aid in predicting the photophysical properties of carbazole derivatives?
Q. Advanced Research Focus
- TD-DFT Simulations : Predict absorption/emission spectra by modeling HOMO-LUMO gaps. For example, cyclopentyl substitution red-shifts emission by ~20 nm due to increased conjugation .
- Molecular Dynamics : Simulate aggregation-induced emission (AIE) behavior in solid-state applications (e.g., organic LEDs) .
What safety protocols are critical when handling carbazole derivatives in laboratory settings?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
